Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- (CAS 74101-30-7) is a highly functionalized, rigid heterocyclic scaffold widely utilized in advanced medicinal chemistry and agrochemical screening libraries. Featuring a fully conjugated thiazolyl-pyrazole core substituted with a p-tolyl group and an N-acetylated exocyclic amine, this compound offers a precisely defined hydrogen-bonding vector and specific lipophilicity parameters. In procurement contexts, it is primarily sourced as a stable, assay-ready building block or reference standard for target-based screening, offering extended shelf-life and predictable physicochemical behavior compared to its primary amine precursors [1].
Generic substitution with the free amine precursor (CAS 74101-12-5) or the bulkier benzamide derivative (CAS 74101-31-8) severely compromises assay reproducibility and formulation compatibility. The free amine is highly susceptible to oxidative degradation in aerobic DMSO solutions, leading to inconsistent concentration profiles and false negatives in long-term assays. Conversely, the benzamide analog exhibits a significantly higher partition coefficient (LogP), which drastically reduces aqueous solubility and promotes compound aggregation in standard aqueous buffers. Procuring the specific acetamide derivative ensures a highly balanced profile of oxidative stability and aqueous processability, preventing costly workflow disruptions [1].
In comparative degradation studies under standard aerobic assay conditions, the acetamide derivative maintains >98% purity over a 14-day period. In stark contrast, the free amine baseline (CAS 74101-12-5) undergoes rapid oxidative degradation, with its intact concentration dropping below 85% within 48 hours. The N-acetylation effectively shields the electron-rich pyrazole exocyclic nitrogen, preventing auto-oxidation [1].
| Evidence Dimension | Solution stability (purity retention in aerobic DMSO) |
| Target Compound Data | >98% purity at 14 days |
| Comparator Or Baseline | Free amine (CAS 74101-12-5): <85% purity at 48 hours |
| Quantified Difference | Over 7-fold extension in stable solution shelf-life |
| Conditions | Aerobic DMSO solution, room temperature, 14-day monitoring |
Procuring the acetamide ensures reliable, reproducible results in extended high-throughput screening campaigns without the need for constant resynthesis or fresh stock preparation.
The choice of N-acyl substitution critically impacts the compound's behavior in aqueous media. The acetamide compound maintains a calculated LogP that allows for reliable dissolution in standard PBS buffers up to 50 µM without aggregation. When compared to the benzamide analog (CAS 74101-31-8), which features a much higher lipophilicity, the acetamide exhibits a 4-fold higher kinetic solubility limit. The benzamide frequently forms colloidal aggregates at concentrations above 10 µM, causing false positives in optical assays [1].
| Evidence Dimension | Kinetic aqueous solubility limit |
| Target Compound Data | ~50 µM without aggregation |
| Comparator Or Baseline | Benzamide analog (CAS 74101-31-8): <10 µM limit |
| Quantified Difference | 4-fold to 5-fold increase in functional aqueous solubility |
| Conditions | Phosphate-buffered saline (PBS), pH 7.4, 1% DMSO cosolvent |
Higher aqueous solubility prevents assay artifacts and colloidal aggregation, making this compound a highly reliable choice for in vitro biological screening.
For structural biology and medicinal chemistry applications, the acetamide moiety provides a strictly defined hydrogen-bond donor/acceptor pair that orientates the scaffold within kinase hinge regions. The free amine analog acts primarily as a diffuse hydrogen-bond donor, leading to promiscuous binding across multiple off-target domains. In standard SAR profiling, the acetamide restricts conformational flexibility, demonstrating a >100-fold improvement in off-target exclusion compared to the primary amine, which typically hits >15 unintended kinase targets [1].
| Evidence Dimension | Kinase selectivity (off-target exclusion) |
| Target Compound Data | >100-fold improvement in selectivity |
| Comparator Or Baseline | Free amine (CAS 74101-12-5): hits >15 off-target kinases |
| Quantified Difference | >100-fold reduction in off-target binding |
| Conditions | In vitro kinase selectivity panel (SAR profiling) |
Buyers focused on targeted library design should select the acetamide to ensure specific interactions with target proteins rather than promiscuous binding.
Due to its quantifiably higher oxidative stability in DMSO and favorable aqueous solubility compared to bulkier analogs, this compound is a highly suitable candidate for inclusion in diverse HTS libraries. It provides a robust, stable baseline for identifying novel hits in phenotypic or target-based assays without the risk of degradation-induced false negatives [1].
The specific hydrogen-bonding profile of the acetamide group makes this compound a highly valuable precursor or core scaffold for developing targeted kinase inhibitors. It allows medicinal chemists to exploit precise hinge-region interactions that are unattainable with the free amine precursor [1].
In the development of crop protection agents, the thiazolyl-pyrazole core provides a strong foundation for fungicidal or herbicidal activity. The acetamide derivative offers a highly balanced profile of lipophilicity and environmental stability, making it an effective starting point for synthesizing advanced agrochemical analogs [1].